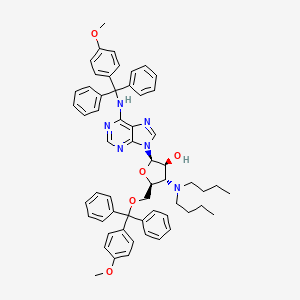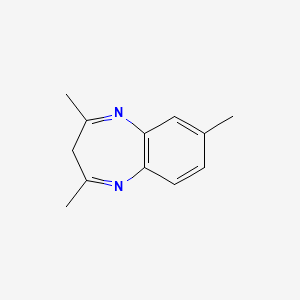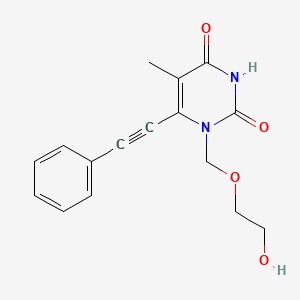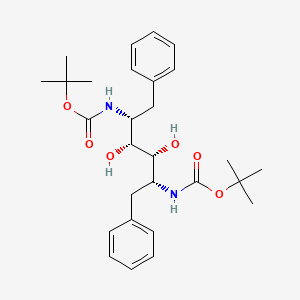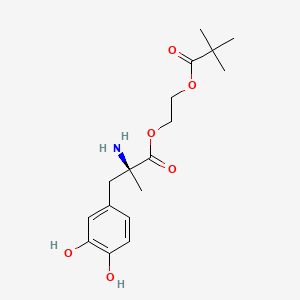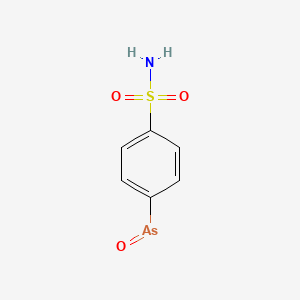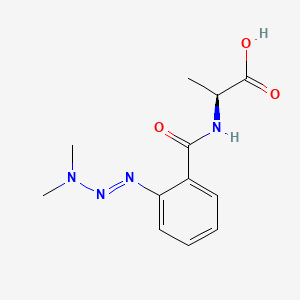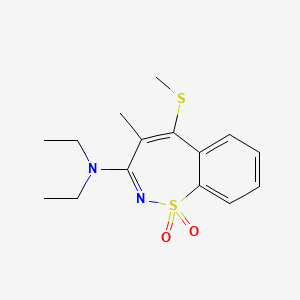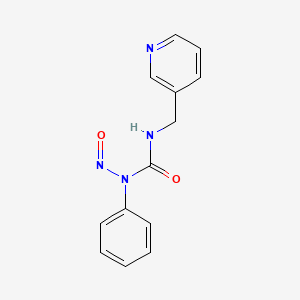
1-Nitroso-1-phenyl-3-(pyridin-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitroso-1-phenyl-3-(pyridin-3-ylmethyl)urea is a chemical compound with the molecular formula C13H12N4O2 It is characterized by the presence of a nitroso group (-NO) attached to a phenyl ring, and a pyridin-3-ylmethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nitroso-1-phenyl-3-(pyridin-3-ylmethyl)urea can be synthesized through the nitrosation of 1-phenyl-3-(pyridin-3-ylmethyl)urea. The reaction typically involves the use of sodium nitrite (NaNO2) under acidic conditions. The process can yield two positional isomers, with the nitroso group attaching to different positions on the urea moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Nitroso-1-phenyl-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The phenyl and pyridin-3-ylmethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl and pyridin-3-ylmethyl derivatives.
Scientific Research Applications
1-Nitroso-1-phenyl-3-(pyridin-3-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-nitroso-1-phenyl-3-(pyridin-3-ylmethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the compound can interact with DNA and other biomolecules, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Nitroso-1-phenyl-3-(pyridin-2-ylmethyl)urea
- 1-Nitroso-1-phenyl-3-(pyridin-4-ylmethyl)urea
- 1-Nitroso-1-phenyl-3-(pyridin-3-yl)urea
Uniqueness
1-Nitroso-1-phenyl-3-(pyridin-3-ylmethyl)urea is unique due to the specific positioning of the nitroso group and the pyridin-3-ylmethyl group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
58550-48-4 |
|---|---|
Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
1-nitroso-1-phenyl-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C13H12N4O2/c18-13(15-10-11-5-4-8-14-9-11)17(16-19)12-6-2-1-3-7-12/h1-9H,10H2,(H,15,18) |
InChI Key |
UQFDTLSVHXYXLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)NCC2=CN=CC=C2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


